molecular formula C10H15N3O B2763319 3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one CAS No. 933713-78-1

3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one

Cat. No.: B2763319
CAS No.: 933713-78-1
M. Wt: 193.25
InChI Key: NALWZFIFYNNTBT-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

  • Pyridonecarboxylic Acids as Antibacterial Agents: Compounds similar to the requested chemical have been synthesized and evaluated for antibacterial activity. Specifically, certain derivatives showed more activity than existing antibacterial agents, such as enoxacin, indicating their potential as new antibacterial drugs (Egawa et al., 1984).

Catalytic Applications

  • Manganese-Catalyzed Aminomethylation: A study demonstrated manganese-catalyzed environmentally benign aminomethylation of activated aromatic compounds, including naphtols, phenols, and pyridines, with methanol as a sustainable C1 source. This method exemplifies an atom-efficient process with potential applications in green chemistry (Mastalir et al., 2017).

Synthesis of Nitrogen-Containing Compounds

  • Improvement in Synthesis of Naphthyridine Derivatives: Research focused on the synthesis of naphthyridines, a compound class related to the requested chemical, demonstrating methods for producing monomethyl or dimethyl compounds. This type of research is critical for developing new nitrogen-containing pharmaceuticals and materials (Hamada et al., 1971).

Chemical Modification and Antimicrobial Agents

  • Synthesis of Novel 1,8-Naphthyridine Derivatives: Research has been conducted on synthesizing new derivatives for potential use as antimicrobial agents. This indicates the broader applications of naphthyridine derivatives in pharmaceuticals, particularly in combating bacterial and fungal infections (Karabasanagouda & Adhikari, 2006).

Enantioselective Catalysis

  • Chiral Aminonaphthols in Enantioselective Addition: A study showed that optically active aminonaphthols catalyze the enantioselective ethylation of aryl aldehydes. This kind of research is significant in the field of stereochemistry, which is crucial in drug synthesis and development (Liu et al., 2001).

Properties

IUPAC Name

3-(aminomethyl)-6-methyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13-3-2-9-8(6-13)4-7(5-11)10(14)12-9/h4H,2-3,5-6,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALWZFIFYNNTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C(=O)N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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